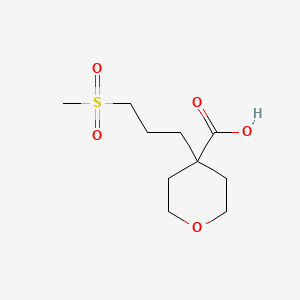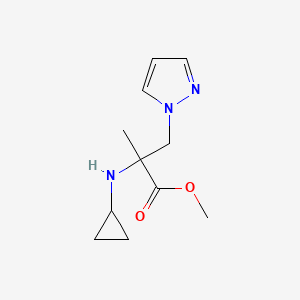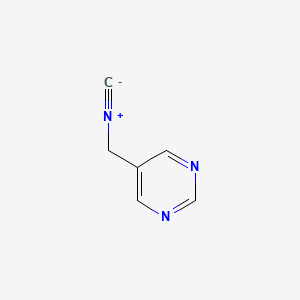
5-(Isocyanomethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Isocyanomethyl)pyrimidine: is a heterocyclic organic compound that features a pyrimidine ring substituted with an isocyanomethyl group at the 5-position. Pyrimidines are a class of nitrogen-containing heterocycles that are structurally similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The isocyanomethyl group, characterized by the presence of an isocyanide functional group, imparts unique reactivity to the compound, making it valuable in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Isocyanomethyl)pyrimidine typically involves the introduction of the isocyanomethyl group to a pyrimidine precursor. One common method is the reaction of 5-(bromomethyl)pyrimidine with silver cyanide (AgCN) in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the isocyanide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the handling of isocyanides requires stringent safety measures due to their toxicity and potential for hazardous fumes.
化学反応の分析
Types of Reactions: 5-(Isocyanomethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanide group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The isocyanide group can participate in cycloaddition reactions, forming heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitriles or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base.
Cycloaddition: Reagents like azides or alkynes under thermal or catalytic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Cycloaddition: Fused heterocyclic compounds.
Oxidation: Nitriles.
Reduction: Amines.
科学的研究の応用
Chemistry: 5-(Isocyanomethyl)pyrimidine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Its unique reactivity makes it valuable in multicomponent reactions and the synthesis of bioactive molecules.
Biology: In biological research, this compound derivatives are explored for their potential as enzyme inhibitors and probes for studying biochemical pathways. The isocyanide group can interact with metal ions in enzymes, affecting their activity.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. The ability to modify the pyrimidine ring and isocyanide group allows for the design of molecules with specific biological targets.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its reactivity enables the creation of novel polymers and coatings with enhanced properties.
作用機序
The mechanism of action of 5-(Isocyanomethyl)pyrimidine involves its interaction with molecular targets through the isocyanide group. The isocyanide group can coordinate with metal ions in enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can form covalent bonds with nucleophilic residues in proteins, affecting their function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity with biological targets.
類似化合物との比較
5-(Bromomethyl)pyrimidine: A precursor in the synthesis of 5-(Isocyanomethyl)pyrimidine.
5-(Cyanomethyl)pyrimidine: Similar structure but with a cyano group instead of an isocyanide group.
5-(Aminomethyl)pyrimidine: Contains an amino group instead of an isocyanide group.
Uniqueness: this compound is unique due to the presence of the isocyanide group, which imparts distinct reactivity compared to other similar compounds. The isocyanide group allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C6H5N3 |
|---|---|
分子量 |
119.12 g/mol |
IUPAC名 |
5-(isocyanomethyl)pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-7-2-6-3-8-5-9-4-6/h3-5H,2H2 |
InChIキー |
NIQNLCPDISFDIC-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]CC1=CN=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


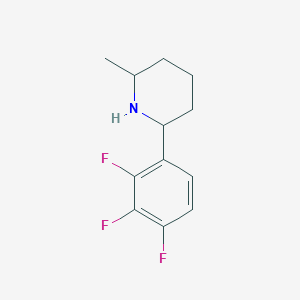
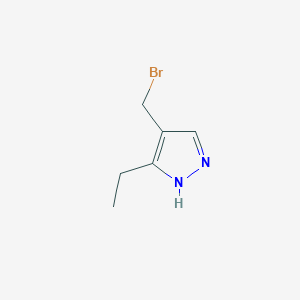
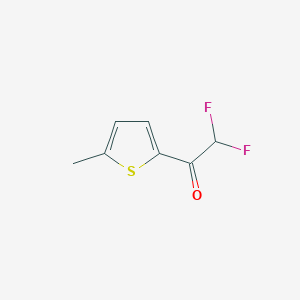
![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)
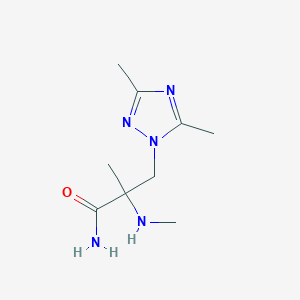
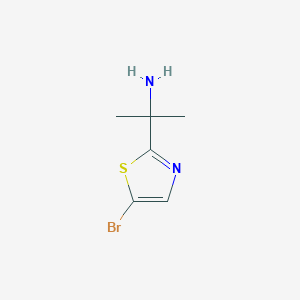
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13620097.png)

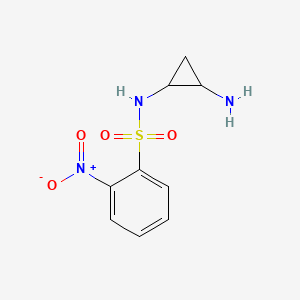
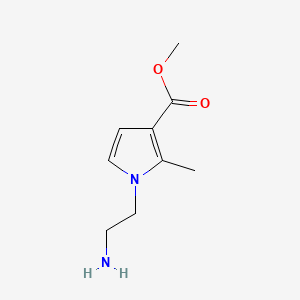
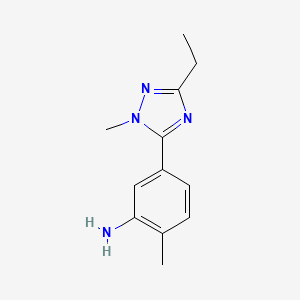
![(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid](/img/structure/B13620116.png)
